molecular formula C7H5BrClNO2 B12464516 4-Amino-5-bromo-2-chlorobenzoic acid

4-Amino-5-bromo-2-chlorobenzoic acid

Cat. No.: B12464516
M. Wt: 250.48 g/mol
InChI Key: XCONKKMQGXDUHR-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-2-chlorobenzoic acid is an organic compound with the molecular formula C7H5BrClNO2. This compound is characterized by the presence of amino, bromo, and chloro substituents on a benzoic acid core. It is a white solid at room temperature and is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromo-2-chlorobenzoic acid typically involves multiple steps starting from readily available precursors. One common method involves the bromination of 2-chlorobenzoic acid followed by nitration, reduction, and finally, hydrolysis to introduce the amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and reagents to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromo-2-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Amino-5-bromo-2-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-2-chlorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro substituents can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-4-chlorobenzoic acid
  • 5-Bromo-2-chlorobenzoic acid
  • 2-Amino-4-chlorobenzoic acid

Comparison

Compared to similar compounds, 4-Amino-5-bromo-2-chlorobenzoic acid is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions. For instance, the presence of both amino and bromo groups on the same benzene ring can enhance its ability to participate in coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

4-amino-5-bromo-2-chlorobenzoic acid

InChI

InChI=1S/C7H5BrClNO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,10H2,(H,11,12)

InChI Key

XCONKKMQGXDUHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)N)Cl)C(=O)O

Origin of Product

United States

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